molecular formula C18H17N3O5 B13488542 2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]oxy-N-prop-2-ynyl-acetamide

2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]oxy-N-prop-2-ynyl-acetamide

Cat. No.: B13488542
M. Wt: 355.3 g/mol
InChI Key: WMPOXAHBORTNGO-UHFFFAOYSA-N
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Description

2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]oxy}-N-(prop-2-yn-1-yl)acetamide is a complex organic compound with a molecular formula of C18H15N3O6 and a molecular weight of 369.3 g/mol

Preparation Methods

The synthesis of 2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]oxy}-N-(prop-2-yn-1-yl)acetamide involves multiple steps. The initial step typically involves the reaction of 2,6-dioxopiperidine with phthalic anhydride to form 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindoline. This intermediate is then reacted with propargylamine to form N-(prop-2-yn-1-yl)-2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindoline. Finally, this compound is reacted with acetic anhydride to form the target compound.

Chemical Reactions Analysis

2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]oxy}-N-(prop-2-yn-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetamide group.

    Common Reagents and Conditions: Reagents such as acetic anhydride, propargylamine, and phthalic anhydride are commonly used in its synthesis.

    Major Products: The major products formed from these reactions include various substituted isoindoline derivatives.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: It serves as a ligand in the study of protein-ligand interactions.

    Industry: It is used in the production of advanced materials and as a precursor in various chemical processes

Mechanism of Action

The mechanism of action of 2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]oxy}-N-(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . This compound is amenable for linker attachment via reductive amination and serves as a basic building block for making protein degrader libraries .

Comparison with Similar Compounds

Similar compounds include:

    Thalidomide: Known for its use in treating multiple myeloma and leprosy.

    Pomalidomide: Used in the treatment of multiple myeloma.

    Lenalidomide: Another derivative used in the treatment of multiple myeloma and myelodysplastic syndromes.

The uniqueness of 2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]oxy}-N-(prop-2-yn-1-yl)acetamide lies in its specific structure, which allows for unique interactions and applications in various fields of research .

Properties

Molecular Formula

C18H17N3O5

Molecular Weight

355.3 g/mol

IUPAC Name

2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]-N-prop-2-ynylacetamide

InChI

InChI=1S/C18H17N3O5/c1-2-8-19-16(23)10-26-14-5-3-4-11-12(14)9-21(18(11)25)13-6-7-15(22)20-17(13)24/h1,3-5,13H,6-10H2,(H,19,23)(H,20,22,24)

InChI Key

WMPOXAHBORTNGO-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)COC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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